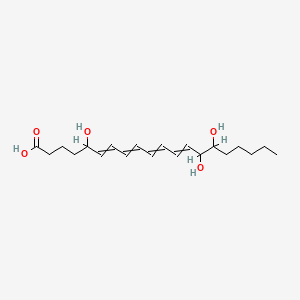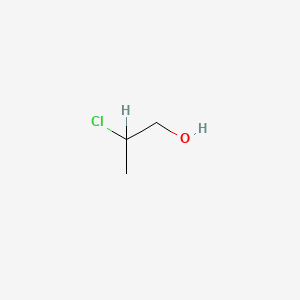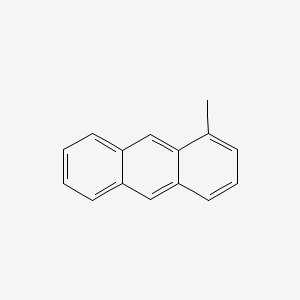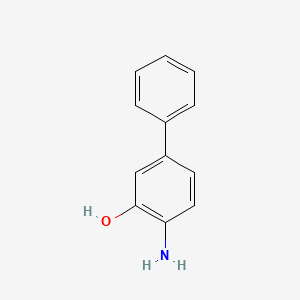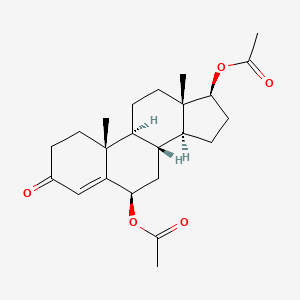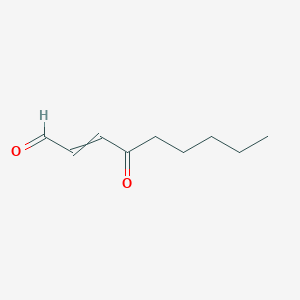
2,3-Dibromo-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a methyl group at the 1 position of the indole ring.
Vorbereitungsmethoden
The synthesis of 2,3-Dibromo-1-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the bromination of 1-methylindole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination. The reaction can be represented as follows:
1-Methylindole+Br2→1H-Indole, 2,3-dibromo-1-methyl-
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
2,3-Dibromo-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 3 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine can yield 2,3-diamino-1-methylindole.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, such as 2,3-dibromo-1-methylindole-3-carboxylic acid, using oxidizing agents like potassium permanganate (KMnO4).
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-1-methyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-1-methyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atoms and the indole ring can participate in hydrogen bonding, π-π interactions, and halogen bonding, which contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-1-methyl-1H-indole can be compared with other indole derivatives, such as:
1H-Indole, 2,3-dihydro-1-methyl-: This compound lacks the bromine atoms and has different chemical reactivity and biological activity.
1H-Indole, 2,3-dione, 1-methyl-: This compound contains a dione group instead of bromine atoms, leading to different chemical properties and applications.
1H-Indole, 2,3-dibromo-1-ethyl-: This compound has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Eigenschaften
CAS-Nummer |
128746-62-3 |
|---|---|
Molekularformel |
C9H7Br2N |
Molekulargewicht |
288.97 g/mol |
IUPAC-Name |
2,3-dibromo-1-methylindole |
InChI |
InChI=1S/C9H7Br2N/c1-12-7-5-3-2-4-6(7)8(10)9(12)11/h2-5H,1H3 |
InChI-Schlüssel |
MWRDZPAXOBHQJE-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1Br)Br |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1Br)Br |
Synonyme |
2,3-dibromo-1-methylindole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





